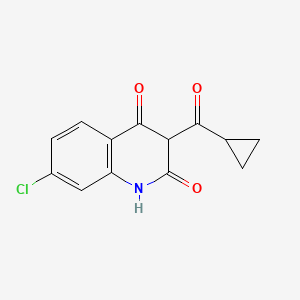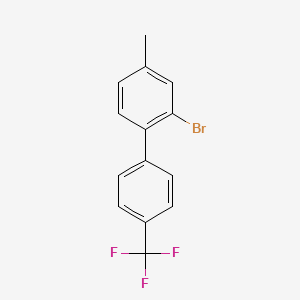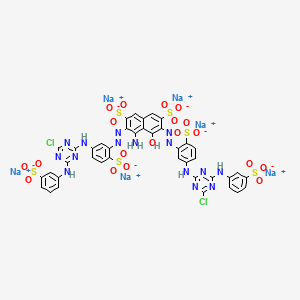
Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant and long-lasting color properties, making it a popular choice for dyeing fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene ring with sulfonic acid groups at the 2 and 7 positions. The amino group is introduced at the 4 position, followed by the formation of the triazine ring with a sulfonamido group at the 3 and 6 positions. The triazine ring is then connected to the naphthalene ring through an azo dye structure .
Industrial Production Methods
Industrial production typically involves the use of large-scale reactors where the necessary reagents are combined under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane or dichloroethane, with sodium carbonate as a base. The process may also involve microwave irradiation to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions in the triazine ring can be replaced by primary amines under reflux conditions.
Oxidation and Reduction: The azo dye structure can undergo redox reactions, altering its color properties.
Common Reagents and Conditions
Substitution: Primary amines, dioxane or dichloroethane as solvents, sodium carbonate as a base.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium dithionite.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified azo dyes .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its azo dye structure, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate fabrics and biological tissues effectively. The triazine ring provides stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3,6-bis5-4-chloro-6-(2-methyl-4-sulfophenyl)amino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-5-hydroxy-2,7-naphthalenedisulfonic acid (sodium salt)
- Hexasodium 4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The unique combination of the naphthalene ring, triazine ring, and azo dye structure in this compound provides exceptional color stability and resistance to fading. Its solubility in water and ability to bind to various substrates make it highly versatile for different applications .
Propriétés
Numéro CAS |
68133-24-4 |
|---|---|
Formule moléculaire |
C40H23Cl2N15Na6O19S6 |
Poids moléculaire |
1418.9 g/mol |
Nom IUPAC |
hexasodium;4-amino-3,6-bis[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-26(79(65,66)67)24(15-20)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-16-21(8-10-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
Clé InChI |
YRPZCUJHDXAQRR-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
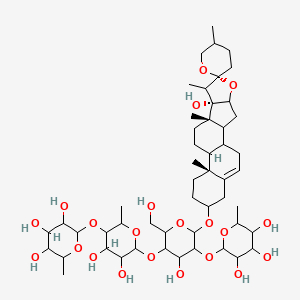
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
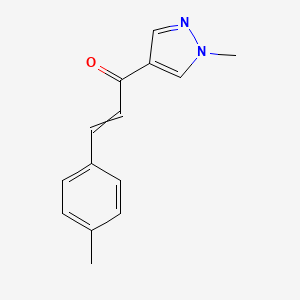
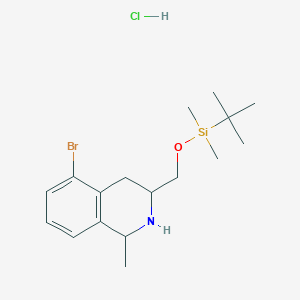
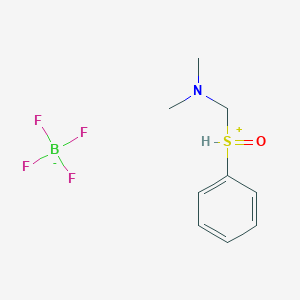
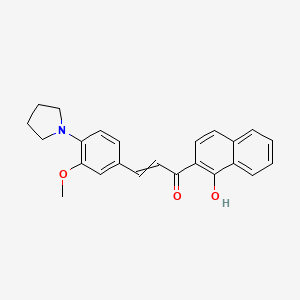
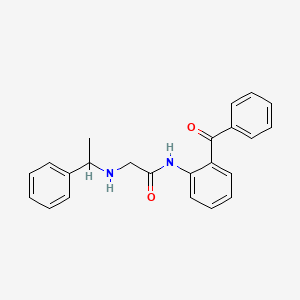
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
